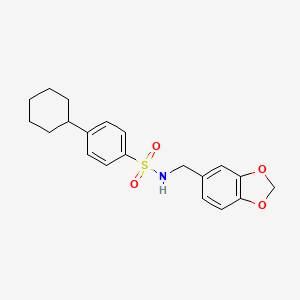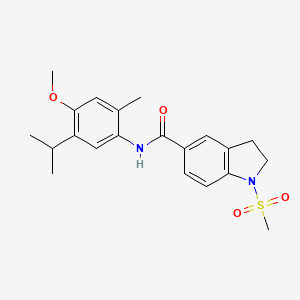![molecular formula C18H19N3O3 B11491880 1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-](/img/structure/B11491880.png)
1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a benzotriazole ring with a hydroxypropoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone typically involves the reaction of benzotriazole with an appropriate phenylpropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone .
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit certain enzymatic activities. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the hydroxypropoxyphenyl group.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different functional groups and applications.
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A coupling reagent used in peptide synthesis.
Uniqueness
1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1-propanone is unique due to its combination of a benzotriazole ring with a hydroxypropoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H19N3O3/c1-2-18(23)13-7-9-15(10-8-13)24-12-14(22)11-21-17-6-4-3-5-16(17)19-20-21/h3-10,14,22H,2,11-12H2,1H3 |
InChI Key |
RSDZCMGWNPQCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=N2)O |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11491809.png)
![4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11491820.png)
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11491825.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11491834.png)
![4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11491836.png)
![N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491837.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11491841.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11491855.png)

![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine](/img/structure/B11491863.png)
![6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11491868.png)
![1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11491872.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11491878.png)
